molecular formula C17H18ClN3O5S B2925354 N-(3-chlorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide CAS No. 1251631-16-9

N-(3-chlorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide

Cat. No.: B2925354
CAS No.: 1251631-16-9
M. Wt: 411.86
InChI Key: CYRKVTGSIQDIPH-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a synthetic acetamide derivative featuring a 3-chlorophenyl group linked to a 2-oxo-1,2-dihydropyridinyl scaffold substituted with a morpholine-4-sulfonyl moiety. This compound is structurally designed to leverage the pharmacophoric properties of both the chlorophenyl group (lipophilicity, electron-withdrawing effects) and the morpholine-sulfonyl moiety (hydrogen-bonding capacity, solubility modulation).

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(5-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O5S/c18-13-2-1-3-14(10-13)19-16(22)12-20-11-15(4-5-17(20)23)27(24,25)21-6-8-26-9-7-21/h1-5,10-11H,6-9,12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRKVTGSIQDIPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Dihydropyridinyl Core: The dihydropyridinyl core can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of the Morpholine Sulfonyl Group: This step involves the sulfonylation of the morpholine ring, which can be achieved using sulfonyl chlorides in the presence of a base.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using chlorinated aromatic compounds and suitable catalysts.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amides or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(3-chlorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide: has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine-Sulfonyl-Substituted Analogs

Key analogs share the 2-oxo-1,2-dihydropyridinyl core with a morpholine-4-sulfonyl group but differ in the arylacetamide substituents:

  • N-(5-fluoro-2-methylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide (): Substitution with a 5-fluoro-2-methylphenyl group enhances lipophilicity compared to the 3-chlorophenyl variant. Fluorine’s electron-withdrawing effects may improve metabolic stability .
  • Molecular weight: 421.47 g/mol .

Table 1: Comparison of Morpholine-Sulfonyl Analogs

Compound Name Substituent Molecular Weight (g/mol) Key Features
Target Compound 3-chlorophenyl ~424.88* Balanced lipophilicity, moderate steric bulk
N-(5-fluoro-2-methylphenyl)- analog () 5-fluoro-2-methylphenyl ~423.87* Enhanced metabolic stability
N-(2-methoxy-5-methylphenyl)- analog () 2-methoxy-5-methylphenyl 421.47 Hydrogen-bond donor via methoxy group

*Calculated based on molecular formula.

Chlorophenyl-Substituted Acetamides

Compounds with variations in the chlorophenyl group’s position or additional substituents:

Structural Modifications in the Dihydropyridinyl Core
Crystallographic and Physicochemical Insights
  • 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (): Crystallographic data reveal that dihedral angles between aromatic rings influence packing efficiency and hydrogen-bonding networks. For example, dihedral angles of 54.8–77.5° between dichlorophenyl and pyrazolyl rings correlate with dimer formation via N–H⋯O bonds, affecting solubility .

Key Research Findings

  • Synthetic Accessibility : The target compound’s analogs are synthesized via coupling reactions using T3P (propylphosphonic anhydride) as a condensing agent, yielding purities >95% after RP-HPLC and SCX chromatography () .
  • Biological Relevance : Morpholine-sulfonyl groups are frequently employed in kinase inhibitors (e.g., PI3K, mTOR) due to their ability to occupy the ATP-binding pocket’s hydrophobic region .
  • Thermal Stability : Melting points of related acetamides range from 133–170°C (), suggesting moderate thermal stability for the target compound .

Biological Activity

N-(3-chlorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a complex organic compound notable for its potential biological activity. This compound features a unique structural arrangement that includes a chlorophenyl group, morpholine-sulfonyl moiety, and a dihydropyridine ring, suggesting various therapeutic applications primarily in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonyl and morpholine groups enhance its binding affinity to various enzymes and receptors, potentially inhibiting their activity. This mechanism is crucial for its proposed antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can effectively inhibit the growth of various pathogens. The minimum inhibitory concentration (MIC) values for several derivatives have been reported as follows:

CompoundMIC (µg/mL)Pathogen
7b0.22Staphylococcus aureus
7b0.25Staphylococcus epidermidis

These results suggest that the compound has potent antibacterial activity, particularly against gram-positive bacteria.

Anticancer Activity

In addition to its antimicrobial properties, the compound has been evaluated for its anticancer potential. Studies have demonstrated that it inhibits cell proliferation in various cancer cell lines, with IC50_{50} values indicating significant cytotoxicity. For example:

Cell LineIC50_{50} (µM)
HCT116 (Colon cancer)4.36
SGC7901 (Gastric cancer)>60

These findings suggest that this compound may serve as a promising candidate for further development in cancer therapy.

Case Studies

A notable study investigated the synergistic effects of this compound when combined with standard antibiotics like Ciprofloxacin and Ketoconazole. The results indicated enhanced efficacy against resistant strains of bacteria, highlighting its potential as an adjunctive treatment in antimicrobial therapy.

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